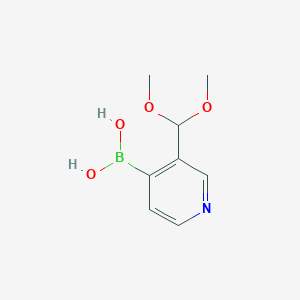

Acide 3-(diméthoxyméthyl)pyridine-4-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-93-9. It has a molecular weight of 197 and its IUPAC name is (3-(dimethoxymethyl)pyridin-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Applications De Recherche Scientifique

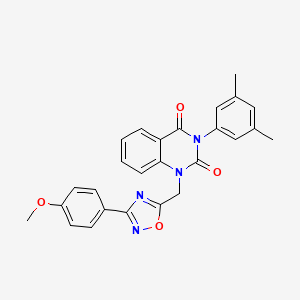

Couplage de Suzuki-Miyaura

Ce composé est utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura . Le couplage de Suzuki-Miyaura est un type de réaction de couplage croisé catalysée au palladium, utilisée pour former des liaisons carbone-carbone . Les conditions réactionnelles sont douces et tolérantes aux groupes fonctionnels, ce qui le rend largement applicable en synthèse chimique .

Couplage de Suzuki catalysé au palladium sans ligand

Le composé peut être utilisé dans des réactions de couplage de Suzuki catalysées au palladium sans ligand sous irradiation micro-ondes . Cette méthode peut potentiellement augmenter l'efficacité et la vitesse de la réaction .

Préparation d'inhibiteurs de la protéase du VIH-1

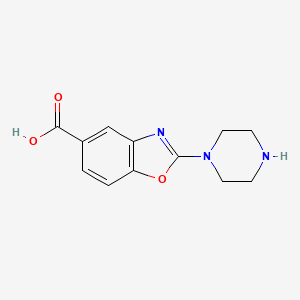

Ce dérivé d'acide boronique peut être utilisé dans la préparation d'inhibiteurs de la protéase du VIH-1 . Ces inhibiteurs sont des thérapeutiques potentiels contre le VIH, car ils peuvent empêcher le virus de mûrir et de devenir infectieux .

Développement de thérapeutiques contre le cancer

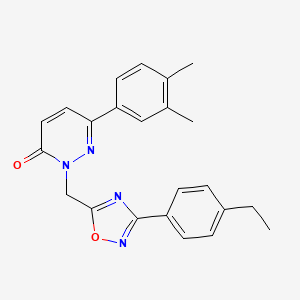

Le composé peut être utilisé dans le développement de thérapeutiques anticancéreux potentiels, tels que les inhibiteurs de PDK1 et de la protéine kinase CK2 . Ces inhibiteurs peuvent potentiellement bloquer les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses .

Applications de détection

Les acides boroniques, y compris ce composé, peuvent interagir avec les diols et les bases de Lewis fortes, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des tests homogènes ou une détection hétérogène .

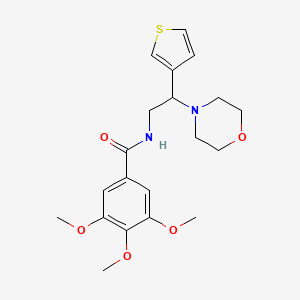

Marquage biologique et manipulation des protéines

L'interaction des acides boroniques avec les diols permet leur utilisation dans divers domaines allant du marquage biologique, de la manipulation et de la modification des protéines . Cela peut être utile pour étudier la fonction et les interactions des protéines .

Technologies de séparation

Les acides boroniques peuvent être utilisés dans les technologies de séparation . Par exemple, ils peuvent être utilisés pour l'électrophorèse des molécules glyquées .

Libération contrôlée de l'insuline

Les acides boroniques peuvent être utilisés dans les polymères pour la libération contrôlée de l'insuline . Cela peut potentiellement être utilisé dans le traitement du diabète .

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.

Pharmacokinetics

Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.

Action Environment

The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .

Propriétés

IUPAC Name |

[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQUICFXPLAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C(OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)